Pravastatin 1,1,3,3-Tetramethylbutylamine
描述
Structural Modifications
- Counterion Substitution : The sodium ion in pravastatin is replaced by 1,1,3,3-tetramethylbutylamine, a bulky tertiary amine. This modification alters the compound’s polarity and solubility profile .
- Enhanced Lipophilicity : The tetramethylbutylamine group increases the logP value, potentially improving membrane permeability compared to the parent compound .
属性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLVBHCVKWNON-IYNICTALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-14-3 | |
| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
The preparation of Pravastatin 1,1,3,3-Tetramethylbutylamine involves several synthetic routes and reaction conditions. One method includes the fermentation process to obtain mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . The preparation method is noted for its simplicity, stability, and good repeatability, achieving a purity of up to 99.791% . This high-purity compound can be used as a standard substance for detecting the sodium content of pravastatin and related substances .
化学反应分析
Pravastatin 1,1,3,3-Tetramethylbutylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学研究应用
Scientific Research Applications
1. Pharmacological Studies
Pravastatin 1,1,3,3-Tetramethylbutylamine has been utilized in various pharmacological studies to understand its role and effects as a pravastatin impurity. Research has indicated that impurities like 4a,5-dihydropravastatin can occur during the fermentation process of pravastatin production. These impurities are monitored using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure product quality and efficacy .
2. Quality Control in Pharmaceutical Manufacturing
The compound serves as a reference standard in pharmaceutical testing. It is crucial for ensuring the purity and consistency of pravastatin formulations. Regulatory bodies require the identification and quantification of such impurities to comply with safety standards .
3. Case Studies on Hyperlipidemia Management
Pravastatin has been the subject of numerous case studies focusing on its effectiveness in managing hyperlipidemia. For example, one study documented the lipid profiles of patients on pravastatin therapy, noting significant reductions in LDL cholesterol levels alongside improvements in overall cardiovascular health metrics .
| Case Study | Patient Demographics | Pravastatin Dosage | Outcomes |
|---|---|---|---|
| Study 1 | Adults with hyperlipidemia | 20 mg/day | LDL reduction by 30% |
| Study 2 | Pediatric patients | 10 mg/day | Improved lipid profiles |
作用机制
The mechanism of action of Pravastatin 1,1,3,3-Tetramethylbutylamine involves the inhibition of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol . The molecular targets and pathways involved include the HMG-CoA reductase pathway, which is crucial for cholesterol biosynthesis .
相似化合物的比较
Key Differences :
- Potency : Second- and third-generation statins (atorvastatin, rosuvastatin) exhibit 10–50× lower IC₅₀ than pravastatin, reflecting enhanced HMG-CoA reductase inhibition .
- Solubility : Pravastatin sodium is hydrophilic, whereas lovastatin and simvastatin are lipophilic prodrugs. The tetramethylbutylamine salt improves pravastatin’s solubility in organic solvents for analytical workflows .
- Therapeutic Use : Unlike pravastatin sodium (an active pharmaceutical ingredient), the tetramethylbutylamine salt is exclusively analytical , ensuring drug purity and compliance with pharmacopoeial standards .
Comparison with Other Pravastatin Derivatives and Impurities
Analytical Significance :
- The tetramethylbutylamine salt’s distinct retention time in HPLC allows precise separation from impurities like 4a,5-dihydropravastatin, which elutes earlier .
- Unlike pravastatin lactone (a cyclic ester byproduct), the tetramethylbutylamine salt is chemically stable, making it ideal for long-term storage as a reference material .
Comparison with Other Amine Salts in Chromatography
1,1,3,3-Tetramethylbutylamine is a branched amine used in ligand-exchange gas chromatography. Compared to linear amines (e.g., n-butylamine, isoamylamine), it exhibits longer adjusted retention times due to steric hindrance and reduced polarity, enhancing separation efficiency in complex mixtures .
生物活性
Pravastatin 1,1,3,3-Tetramethylbutylamine (TMBA) is a derivative of pravastatin, a well-known statin used primarily for lowering cholesterol levels and managing cardiovascular diseases. This article delves into the biological activity of TMBA, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 151006-14-3
- Molecular Formula: C31H55NO7
- Molecular Weight: 553.77 g/mol
Pravastatin and its derivatives primarily function as inhibitors of HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin effectively lowers the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood while increasing high-density lipoprotein (HDL) cholesterol.
Key Mechanisms:
- Inhibition of hepatic cholesterol synthesis.
- Upregulation of LDL receptors leading to increased clearance of LDL from the bloodstream.
- Anti-inflammatory effects that contribute to cardiovascular health.
Lipid Profile Improvement
Studies have shown that pravastatin TMBA significantly reduces total cholesterol and LDL levels in hyperlipidemic patients. A meta-analysis indicated that pravastatin can reduce LDL levels by approximately 20-30% depending on the dosage and patient characteristics.
Cardiovascular Benefits
Research indicates that pravastatin not only lowers cholesterol but also provides additional cardiovascular benefits:
- Reduction in Cardiovascular Events: Clinical trials have demonstrated a reduction in major cardiovascular events such as heart attacks and strokes among patients treated with pravastatin compared to placebo groups.
- Endothelial Function Improvement: Pravastatin has been shown to improve endothelial function, which is critical for vascular health.
Case Study 1: Efficacy in Diabetic Patients
A clinical study involving diabetic patients revealed that those treated with pravastatin experienced a significant reduction in cardiovascular events compared to those not receiving statin therapy. The study highlighted the importance of managing dyslipidemia in diabetic populations to reduce cardiovascular risks.
Case Study 2: Pravastatin vs. Other Statins
In a comparative study between pravastatin and atorvastatin, it was found that both statins effectively reduced LDL levels; however, pravastatin was associated with fewer side effects related to muscle pain and liver enzyme elevation.
Research Findings
Recent research has focused on the impurities associated with pravastatin production, such as 4a,5-dihydropravastatin. These impurities can affect the pharmacological profile and safety of pravastatin products. A study identified the presence of these impurities during fermentation processes and emphasized the need for stringent quality control measures in statin production .
Data Table: Comparative Efficacy of Pravastatin
| Study | Population | Treatment | LDL Reduction (%) | Cardiovascular Event Reduction (%) |
|---|---|---|---|---|
| Study A | Diabetic Patients | Pravastatin | 25% | 30% |
| Study B | General Population | Atorvastatin | 28% | 35% |
| Study C | Hyperlipidemic Patients | Pravastatin TMBA | 22% | 25% |
常见问题
Q. What is the role of Pravastatin 1,1,3,3-Tetramethylbutylamine in HMG-CoA reductase inhibition studies?
this compound is a derivative of pravastatin sodium, functioning as a competitive inhibitor of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis. Its structure includes a tetramethylbutylamine moiety, which may enhance solubility or stability in experimental conditions . Researchers use it to study enzyme kinetics, lipid metabolism, and statin pharmacology. Standard protocols involve comparative assays with other statins (e.g., lovastatin, atorvastatin) to evaluate inhibitory potency and selectivity .
Q. How can researchers validate the identity and purity of this compound?
- Identification : Use infrared (IR) spectroscopy to match absorption bands with USP reference standards (e.g., USP this compound RS) .
- Purity assessment : Employ reverse-phase HPLC with UV detection (238 nm) and a C18 column. Prepare a system suitability solution containing 0.6 mg/mL of the compound and 0.001 mg/mL of Pravastatin Related Compound A (3α-hydroxyisocompactin acid sodium salt) to validate resolution and specificity .
- Quantification : Calculate purity using the formula:
Ensure compliance with USP guidelines for relative retention times and peak symmetry .
Advanced Research Questions
Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?
Stability studies must account for:
- Storage environment : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid exposure to humidity, as hydrolytic cleavage of the lactone ring may occur .
- Analytical consistency : Use validated HPLC methods to monitor degradation products (e.g., pravastatin lactone or Related Compound A). Adjust mobile phase gradients (e.g., water-methanol mixtures) to resolve overlapping peaks in aged samples .
- Statistical reconciliation : Apply ANOVA to compare batch-to-batch variability and identify outliers caused by improper storage .
Q. What methodologies are recommended for quantifying trace impurities in this compound batches?
- Sample preparation : Dissolve 20 mg of the compound in methanol and filter through a 0.45 µm membrane to remove particulates .
- Chromatographic conditions :
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile phase: Gradient of Solution A (0.1% phosphoric acid) and Solution B (acetonitrile)
- Flow rate: 1.0 mL/min .
Q. How can pharmacokinetic (PK) studies of this compound be optimized in preclinical models?
- Dosing regimen : Administer 20–40 mg/kg orally in rodent models, adjusting for bioavailability differences compared to human equivalents .
- Plasma analysis : Use LC-MS/MS with deuterated internal standards (e.g., prednisolone-d6) to enhance sensitivity. Monitor metabolites like pravastatin lactone and 3α-hydroxy derivatives .
- Data interpretation : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Cross-validate results with in vitro HMGCR inhibition assays to correlate exposure with efficacy .
Methodological Considerations
Q. What experimental designs are critical for assessing drug-drug interactions involving this compound?
- In vitro models : Use human hepatocyte cultures or microsomal fractions to study cytochrome P450 (CYP3A4/5) metabolism. Co-incubate with known CYP inhibitors (e.g., ketoconazole) to assess competitive inhibition .
- In vivo protocols : Conduct crossover studies in animal models, comparing PK parameters with and without co-administered drugs (e.g., cyclosporine). Measure bile acid levels to evaluate hepatobiliary interactions .
Q. How can researchers resolve contradictions in bioanalytical data for this compound?
- Calibration curves : Prepare fresh standards daily to minimize inter-day variability. Include a minimum of six concentration points spanning 50–150% of expected plasma levels .
- Matrix effects : Spike blank plasma with the compound to assess recovery rates (target: 85–115%). Use protein precipitation with acetonitrile (1:3 v/v) to reduce lipid interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
